molecular formula C23H18ClN5O3 B2608080 8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-10-0

8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2608080
CAS No.: 896300-10-0
M. Wt: 447.88
InChI Key: WQGSGKZKPLUKRC-UHFFFAOYSA-N
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Description

8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective antagonist for the adenosine A 2A receptor, a key G-protein-coupled receptor (GPCR) highly expressed in the brain and immune system. By selectively blocking the A 2A receptor , this compound inhibits the downstream signaling pathways that modulate neurotransmitter release and immune cell activity. Its primary research value lies in its utility as a pharmacological tool for investigating the role of adenosine signaling in various pathological states. Researchers employ this compound in neuroscience to study its potential neuroprotective effects in models of Parkinson's disease , where A 2A receptor antagonism can help regulate abnormal motor control. Furthermore, its application extends to oncology and immunology research , as blocking the A 2A receptor on T-cells can potentially overcome immunosuppression in the tumor microenvironment, thereby enhancing anti-tumor immunity. The specific structural features, including the 2-chlorophenyl and phenyl substituents, contribute to its high binding affinity and selectivity, making it a critical compound for dissecting complex purinergic signaling mechanisms in vitro and in vivo.

Properties

CAS No.

896300-10-0

Molecular Formula

C23H18ClN5O3

Molecular Weight

447.88

IUPAC Name

6-(2-chlorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H18ClN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-8-4-3-5-9-15)29(22)17-11-7-6-10-16(17)24/h3-11,13H,12H2,1-2H3

InChI Key

WQGSGKZKPLUKRC-UHFFFAOYSA-N

SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4Cl)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of a suitable precursor, such as a purine derivative, under acidic or basic conditions.

    Substitution Reactions:

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated precursors and nucleophiles like sodium azide (NaN₃) or organolithium reagents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in altered cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Position 7 Substituent Position 8 Substituent Position 3 Substituent Molecular Formula Molecular Weight
Target Compound Phenyl 2-Chlorophenyl 2-Oxopropyl C₂₃H₁₈ClN₅O₃ 472.88*
8-(4-Chlorophenyl)-3-(2-ethoxyethyl) analog [1] Phenyl 4-Chlorophenyl 2-Ethoxyethyl C₂₄H₂₂ClN₅O₃ 463.92
8-Butyl-7-(2-(trifluoromethyl)phenyl) analog [2] 2-(Trifluoromethyl)phenyl Butyl Methyl C₂₃H₂₃F₃N₅O₂ 478.45*
8-(2-Methoxyphenyl)-7-p-cyanophenyl analog [3] p-Cyanophenyl 2-Methoxyphenyl Methyl C₂₇H₂₀N₆O₃ 500.50*

*Calculated based on molecular formulas.

  • Position 8 : The target compound’s ortho-chlorophenyl group (vs. para-chlorophenyl in [1]) may enhance steric hindrance, affecting kinase binding pocket interactions.
  • Position 3 : The 2-oxopropyl group introduces a ketone moiety, differing from the ether-linked 2-ethoxyethyl in [1] or methyl groups in other analogs. This could alter solubility or metabolic stability .
  • Position 7: A simple phenyl group in the target contrasts with electron-withdrawing substituents (e.g., trifluoromethyl in [2], cyano in [3]), which may modulate electronic effects on kinase affinity .

Biological Activity

8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H18ClN5O3
  • Molecular Weight : 447.88 g/mol
  • CAS Number : 886898-02-8

Pharmacological Profile

The compound has been investigated for various pharmacological activities, particularly its effects on the central nervous system (CNS) and its potential as an antidepressant and anxiolytic agent.

Antidepressant Activity

Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. A study demonstrated that certain derivatives showed promising antidepressant effects in animal models, including the forced swim test (FST) in mice. The compound's structure allows it to interact effectively with these receptors, leading to enhanced serotonergic activity which is crucial for mood regulation .

Anxiolytic Effects

In addition to its antidepressant properties, the compound has shown potential anxiolytic effects. In vivo studies indicated that some derivatives exhibited greater anxiolytic activity compared to standard treatments like diazepam. This suggests that the compound may modulate anxiety-related pathways through serotonin receptor interactions .

The biological activity of the compound is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, specifically PDE4B and PDE10A. By inhibiting these enzymes, the compound increases intracellular cyclic AMP (cAMP) levels, which plays a crucial role in various signaling pathways associated with mood and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantSignificant reduction in immobility time in FST
AnxiolyticGreater efficacy than diazepam in anxiety models
PDE InhibitionInhibition of PDE4B and PDE10A

Detailed Findings

  • Antidepressant Study : A specific derivative was tested in a mouse model where it showed a dose-dependent decrease in immobility time during the FST, indicating potential antidepressant properties. The compound's interaction with serotonin receptors was confirmed through binding assays.
  • Anxiolytic Study : Another study compared the anxiolytic effects of the compound against diazepam in a light-dark box test. Results indicated that at a dose of 2.5 mg/kg, the compound significantly reduced anxiety-like behavior more effectively than diazepam.

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